Semaxanib
Übersicht
Beschreibung
Semaxanib, auch bekannt als SU5416, ist ein synthetischer Inhibitor der Tyrosinkinase des vaskulären endothelialen Wachstumsfaktors. Es wurde von SUGEN als potenzieller Krebstherapeutikum entwickelt. Diese Verbindung ist bekannt für ihre potente und selektive Hemmung der Tyrosinkinase des Flk-1/KDR-vaskulären endothelialen Wachstumsfaktors, die eine entscheidende Rolle bei der Angiogenese, dem Prozess der Neubildung von Blutgefäßen, spielt .
Herstellungsmethoden
Die Synthese von this compound beinhaltet eine Vilsmeier-Haack-Reaktion an 2,4-Dimethylpyrrol, um ein Aldehyd-Zwischenprodukt zu erhalten. Dieses Zwischenprodukt wird dann einer Knoevenagel-Kondensation mit Oxindol in Gegenwart einer Base unterzogen, um this compound zu ergeben . Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer starken Base wie Natriumhydrid oder Kalium-tert-butoxid in einem aprotischen Lösungsmittel wie Dimethylformamid oder Tetrahydrofuran .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Es kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Modellverbindung zur Untersuchung der Hemmung von Tyrosinkinasen verwendet.
Biologie: Semaxanib wird verwendet, um die Rolle des vaskulären endothelialen Wachstumsfaktors bei der Angiogenese zu untersuchen.
Medizin: Es wurde als therapeutisches Mittel zur Behandlung von Krebs durch Hemmung der Angiogenese untersucht.
Industrie: This compound wird bei der Entwicklung neuer antiangiogener Medikamente eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der Tyrosinkinase des vaskulären endothelialen Wachstumsfaktors. Diese Hemmung blockiert die Signalwege, die an der Angiogenese beteiligt sind, wodurch die Bildung neuer Blutgefäße verhindert wird, die Tumoren mit Nährstoffen versorgen. Die molekularen Ziele von this compound umfassen den Flk-1/KDR-Rezeptor, und sein Mechanismus beinhaltet die Bindung an die ATP-Bindungsstelle des Rezeptors, wodurch seine Kinaseaktivität gehemmt wird .
Wirkmechanismus
Target of Action
Semaxanib is a potent and selective synthetic inhibitor of the Flk-1/KDR vascular endothelial growth factor (VEGF) receptor tyrosine kinase . VEGF receptors play a fundamental role in the growth and differentiation of vascular and lymphatic endothelial cells .
Mode of Action
This compound targets the VEGF pathway, demonstrating antiangiogenic potential in both in vivo and in vitro studies . By inhibiting the VEGF receptor tyrosine kinase, this compound disrupts the signaling process that promotes angiogenesis, a critical process in tumor growth and metastasis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGF signaling pathway . By inhibiting the VEGF receptor, this compound disrupts the normal functioning of this pathway, leading to reduced angiogenesis. This can result in decreased nutrient supply to tumors, potentially inhibiting their growth and spread .
Pharmacokinetics
Studies suggest that the levels of this compound detected in patient serum exceeded those predicted to be necessary to achieve an anti-angiogenesis effect based on preclinical animal studies .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis. By blocking the VEGF receptor, this compound can reduce the growth of new blood vessels, a process critical to tumor growth and metastasis . This can potentially lead to the inhibition of tumor growth and spread .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s lipophilicity and solubility in water can impact its absorption and bioavailability . This compound has been described as a lipophilic inhibitor with low solubility in water, which is sufficient for fast absorption .
Vorbereitungsmethoden
The synthesis of semaxanib involves a Vilsmeier–Haack reaction on 2,4-dimethylpyrrole to produce an aldehyde intermediate. This intermediate then undergoes a Knoevenagel condensation with oxindole in the presence of a base to yield this compound . The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Analyse Chemischer Reaktionen
Semaxanib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Semaxanib wird mit anderen Tyrosinkinase-Inhibitoren wie Sunitinib, Sorafenib und Vatalanib verglichen. Während alle diese Verbindungen die Tyrosinkinase des vaskulären endothelialen Wachstumsfaktors hemmen, ist this compound einzigartig in seiner spezifischen Hemmung des Flk-1/KDR-Rezeptors. Darüber hinaus hat this compound die niedrigste Lipophilie unter diesen Inhibitoren, was es in Bezug auf seine physikalisch-chemischen Eigenschaften einzigartig macht .
Ähnliche Verbindungen
- Sunitinib
- Sorafenib
- Vatalanib
- Vandetanib
- AEE 788
- CP-547632
Eigenschaften
IUPAC Name |
(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDLXZGHZSWQZ-WQLSENKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025708 | |
Record name | Semaxanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194413-58-6, 204005-46-9 | |
Record name | Semaxanib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194413-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Semaxanib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194413586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Semaxinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204005469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Semaxanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06436 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Semaxanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SU 5416 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SEMAXANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IA9S35AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.